molecular formula C8H12O4 B13548028 Methyl2-(oxan-3-yl)-2-oxoacetate

Methyl2-(oxan-3-yl)-2-oxoacetate

Cat. No.: B13548028
M. Wt: 172.18 g/mol
InChI Key: ZQCUQVHFPRNUHN-UHFFFAOYSA-N
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Description

Methyl2-(oxan-3-yl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(oxan-3-yl)-2-oxoacetate typically involves the esterification of oxan-3-yl-2-oxoacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(oxan-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxan-3-yl-2-oxoacetic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or thiols (RSH).

Major Products

    Oxidation: Oxan-3-yl-2-oxoacetic acid.

    Reduction: Oxan-3-yl-2-hydroxyacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-(oxan-3-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways involving esters and oxane derivatives.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl2-(oxan-3-yl)-2-oxoacetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound can be hydrolyzed by esterases to release oxan-3-yl-2-oxoacetic acid, which can then participate in metabolic pathways. The oxane ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Oxan-3-yl-2-oxoacetic acid: The acid form of the compound.

    Oxan-3-yl-2-hydroxyacetic acid: The reduced form of the compound.

    Methyl2-(oxan-3-yl)-2-hydroxyacetate: A hydroxylated derivative.

Uniqueness

Methyl2-(oxan-3-yl)-2-oxoacetate is unique due to its ester functional group combined with the oxane ring structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-(oxan-3-yl)-2-oxoacetate

InChI

InChI=1S/C8H12O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6H,2-5H2,1H3

InChI Key

ZQCUQVHFPRNUHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CCCOC1

Origin of Product

United States

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